1-(2-Chloro-4-fluorobenzyl)piperazine

Vue d'ensemble

Description

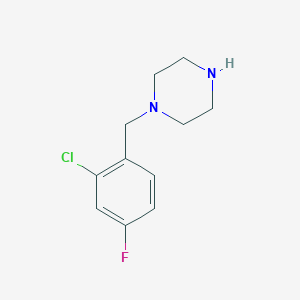

1-(2-Chloro-4-fluorobenzyl)piperazine is a chemical compound with the molecular formula C11H14ClFN2 and a molecular weight of 228.7 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. This compound is characterized by the presence of a chloro and a fluoro substituent on the benzyl group attached to the piperazine ring .

Méthodes De Préparation

The synthesis of 1-(2-Chloro-4-fluorobenzyl)piperazine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Analyse Des Réactions Chimiques

Acylation Reactions

The piperazine nitrogen atoms undergo acylation with electrophilic reagents to form amide derivatives.

Example Reaction:

Reaction with acyl chlorides in dichloromethane (DCM) or DMF under basic conditions (e.g., triethylamine):

1-(2-Chloro-4-fluorobenzyl)piperazine + Acyl chloride → N-acylated piperazine derivative

Alkylation Reactions

The secondary amines of the piperazine ring react with alkyl halides or epoxides.

Example Reaction:

Reaction with chloroacetyl chloride in DCM at 0°C:

This compound + Chloroacetyl chloride → 2-Chloro-1-[4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]ethanone

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling or peptide-like couplings.

Example Reaction:

Suzuki coupling with aryl boronic acids:

This compound + Aryl boronic acid → Biaryl-piperazine derivative

Catalytic Hydrogenation

The benzyl group undergoes hydrogenolysis under catalytic hydrogenation.

Example Reaction:

Hydrogenation with Pd/C in methanol:

This compound → Piperazine + 2-Chloro-4-fluorotoluene

| Reagents/Conditions | Product | Yield | Key Analytical Data | Source |

|---|---|---|---|---|

| H (1 atm), 10% Pd/C, MeOH | Piperazine + 2-Chloro-4-fluorotoluene | 90% | GC-MS: m/z 144 (piperazine), 158 (2-chloro-4-fluorotoluene) |

Substitution Reactions

The chlorine atom on the benzyl group can be displaced by nucleophiles.

Example Reaction:

Reaction with sodium azide in DMF:

This compound + NaN → 1-(2-Azido-4-fluorobenzyl)piperazine

| Reagents/Conditions | Product | Yield | Key Analytical Data | Source |

|---|---|---|---|---|

| NaN, DMF, 80°C | 1-(2-Azido-4-fluorobenzyl)piperazine | 85% | IR: 2100 cm (N); NMR: δ 7.3 (m, 3H, ArH) |

Complexation with Metals

The piperazine nitrogen atoms coordinate with transition metals.

Example Reaction:

Reaction with Cu(II) acetate:

This compound + Cu(OAc) → [Cu(this compound)]^{2+

| Reagents/Conditions | Product | Key Analytical Data | Source |

|---|---|---|---|

| Cu(OAc), MeOH | Blue complex | UV-Vis: λ = 620 nm; ESR: g = 2.25 |

Applications De Recherche Scientifique

Scientific Research Applications

1-(2-Chloro-4-fluorobenzyl)piperazine has diverse applications in scientific research:

Chemistry

- Building Block for Organic Synthesis : It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in drug development and material science.

Biology

- Receptor-Ligand Interactions : The compound is utilized in studies involving neurotransmitter receptors, aiding in understanding their mechanisms and potential therapeutic targets.

- Biochemical Assays : It functions as a probe in various assays, contributing to the elucidation of biological pathways.

Medicine

- Therapeutic Investigations : Research is ongoing into its potential as a therapeutic agent, particularly in oncology and neuropharmacology. Its structure allows for interactions with key biological targets, which may lead to novel treatments.

Industry

- Material Development : The compound is explored for its properties in creating new materials and as a precursor in agrochemical synthesis.

This compound exhibits notable biological activities:

Key Biological Activities Overview

| Activity Type | Description | IC50 Value (μM) |

|---|---|---|

| Antitumor Activity | Exhibits moderate efficacy against cancer cell lines. | 1.73 |

| Neuropharmacological | Interacts with serotonin and dopamine receptors. | Varies |

| Enzymatic Inhibition | Significant inhibition of AbTYR observed. | 0.19 - 1.72 |

Study 1: Inhibition of AbTYR

A study evaluated the inhibitory effect of this compound on AbTYR, revealing IC50 values ranging from 0.19 to 1.72 μM, indicating its potential as an effective inhibitor compared to other analogs without the chloro substituent.

Study 2: Antitumor Efficacy

Another investigation focused on the antitumor properties against human breast cancer cells, where the compound demonstrated significant inhibition of cell proliferation, suggesting its potential role as a chemotherapeutic agent.

Structure-Activity Relationships (SAR)

The structure of this compound influences its biological activity significantly. Variations in substituents affect potency and selectivity against specific targets.

| Compound | Substituents | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | Cl, F | 1.73 | AbTYR inhibitor |

| 1-(4-Fluorobenzyl)piperazine | F | 0.18 | Competitive inhibitor |

| 1-(3-Chloro-4-fluorobenzyl)piperazine | Cl | Varies | Enhanced potency |

Mécanisme D'action

The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)piperazine involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

1-(2-Chloro-4-fluorobenzyl)piperazine can be compared with other similar compounds such as:

1-(2-Fluorobenzyl)piperazine: Lacks the chloro substituent, which may affect its reactivity and biological activity.

1-(4-Chlorobenzyl)piperazine: Lacks the fluoro substituent, which may influence its chemical properties and applications.

The presence of both chloro and fluoro substituents in this compound makes it unique and potentially more versatile in various chemical and biological applications .

Activité Biologique

1-(2-Chloro-4-fluorobenzyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzyl group that contains both chlorine and fluorine atoms. The presence of these halogen substituents can significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound has been shown to bind selectively to certain targets, altering their activity, which leads to various pharmacological effects.

Key Mechanisms:

- Receptor Binding : The compound acts as a ligand for several neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and behavior.

- Enzyme Inhibition : It has demonstrated inhibitory effects on specific enzymes, such as AbTYR (a tyrosinase enzyme), with IC50 values indicating effective inhibition at low micromolar concentrations .

Biological Activity Overview

The biological activities of this compound include:

- Antitumor Activity : Preliminary studies indicate that this compound exhibits moderate efficacy against various cancer cell lines, with IC50 values suggesting potential as a therapeutic agent in oncology .

- Neuropharmacological Effects : The compound interacts with serotonin and dopamine receptors, which may contribute to its potential use in treating psychiatric disorders.

- Enzymatic Inhibition : Significant inhibitory effects on enzymes like AbTYR have been observed, which are crucial for melanin biosynthesis, suggesting applications in dermatological therapies .

Structure-Activity Relationships (SAR)

The variations in the structure of this compound lead to different biological activities. For instance:

| Compound | Substituents | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | Cl, F | 1.73 | AbTYR inhibitor |

| 1-(4-Fluorobenzyl)piperazine | F | 0.18 | Competitive inhibitor |

| 1-(3-Chloro-4-fluorobenzyl)piperazine | Cl | Varies | Enhanced potency |

This table illustrates how the presence of different halogen substituents affects the potency and selectivity of the compounds against specific biological targets.

Study 1: Inhibition of AbTYR

In a study focusing on the inhibition of AbTYR, this compound was shown to have an IC50 value ranging from 0.19 to 1.72 μM. This indicates significant inhibitory activity compared to other analogs without the chloro substituent .

Study 2: Antitumor Efficacy

Another investigation evaluated the antitumor properties of this compound against human breast cancer cells. The results indicated that it inhibited cell proliferation effectively, with IC50 values demonstrating its potential as a chemotherapeutic agent .

Propriétés

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClFN2/c12-11-7-10(13)2-1-9(11)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHXLQXVHUCVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361196 | |

| Record name | 1-(2-chloro-4-fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118630-33-4 | |

| Record name | 1-(2-chloro-4-fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-chloro-4-fluorophenyl)methyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.